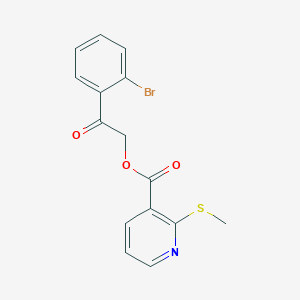![molecular formula C6H11N B13367459 3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)
3-Methyl-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-azabicyclo[3.1.0]hexane is a nitrogen-containing heterocyclic compound. This bicyclic structure is characterized by a three-membered ring fused to a five-membered ring, with a nitrogen atom incorporated into the smaller ring. Compounds with such structures are often found in natural products and pharmaceuticals due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then be converted to alpha-diazoacetate. This intermediate undergoes intramolecular cyclopropanation catalyzed by ruthenium (II) to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is one such method. This approach provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
3-Methyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives are used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, in antiviral drugs, it acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but has two additional methyl groups.
3-Azabicyclo[3.1.0]hexane: Lacks the methyl group at the 3-position.
3,3-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains two methyl groups at the 3-position.
Uniqueness
3-Methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 3-position influences its steric and electronic properties, making it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C6H11N |
|---|---|
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11N/c1-7-3-5-2-6(5)4-7/h5-6H,2-4H2,1H3 |
Clave InChI |
OBAXRSXTJUNZRQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


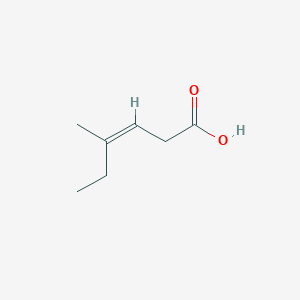
![2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole](/img/structure/B13367383.png)
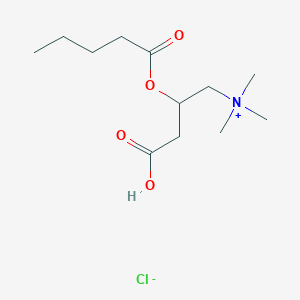
![2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13367390.png)

![3-[(Benzylsulfanyl)methyl]-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367394.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)
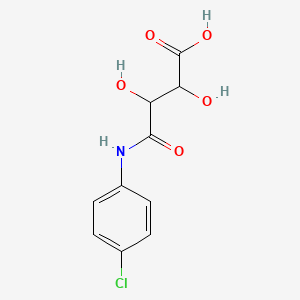
![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)
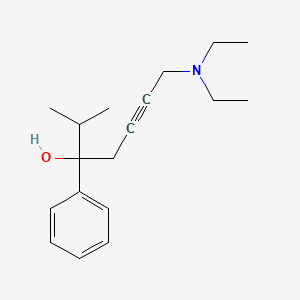
![2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13367451.png)
